De-Boc-Docetaxel

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of De-Boc-Docetaxel involves complex chemical processes aimed at enhancing docetaxel's therapeutic profile or facilitating its formulation. One method involves encapsulating docetaxel in micelles using N-(tert-butoxycarbonyl)-L-phenylalanine end-capped methoxy-poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-b-PLA-Phe(Boc)), which has shown to improve the anti-tumor efficacy and tolerance of docetaxel (Gong et al., 2020). Another approach involves the radiosynthesis of [11C]docetaxel, with the Boc moiety playing a key role in the successful incorporation of the 11C isotope (Tilburg et al., 2004).

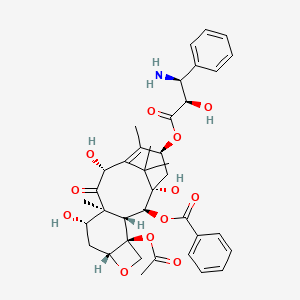

Molecular Structure Analysis

The molecular structure of docetaxel is complex, with various functional groups contributing to its mechanism of action and pharmacokinetic profile. Modifications such as the introduction of a Boc group can impact the solubility and stability of docetaxel. For instance, the synthesis and characterization of poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles containing chemically conjugated and physically entrapped docetaxel have been studied to understand the influence of docetaxel on micelle morphology (Mikhail & Allen, 2010).

Chemical Reactions and Properties

Docetaxel undergoes various chemical reactions, especially in the context of synthetic modifications and drug delivery system formulations. For example, the synthesis of C-3' methyl taxotere (a docetaxel derivative) from protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one showcases the intricate chemical reactions involved in developing docetaxel derivatives (Lucatelli et al., 2002).

Physical Properties Analysis

The physical properties of De-Boc-Docetaxel, such as solubility, stability, and formulation behavior, are critical for its pharmaceutical development and clinical application. Studies on polymeric nanoparticles for the enhanced solubility and safe oral delivery of docetaxel highlight the importance of physical property optimization for therapeutic efficiency (Sadaquat et al., 2021).

Chemical Properties Analysis

The chemical properties of De-Boc-Docetaxel, including its reactivity, stability under various conditions, and interactions with biological molecules, are essential for its efficacy as a chemotherapeutic agent. For instance, the study on the isolation and characterization of impurities in docetaxel provides insights into the chemical stability and purity required for clinical use (Vasu Dev et al., 2006).

Wissenschaftliche Forschungsanwendungen

Enhanced Anti-tumor Efficacy and Tolerance

De-Boc-Docetaxel, when used in mPEG-b-PLA-Phe(Boc) micelles, has shown promise in enhancing the tolerance and anti-tumor efficacy of docetaxel. This approach can significantly improve docetaxel accumulation and delay its elimination in tumors, thereby achieving similar therapeutic effects with a lower dosage compared to Taxotere®, the marketed docetaxel formulation (Gong et al., 2020).

Neurotoxicity and Sphingolipid Metabolism

Studies have identified the role of De-Boc-Docetaxel in inducing neurotoxicity through the alteration of sphingolipid metabolism. Specifically, docetaxel chemotherapy upregulates sphingolipid metabolism in sensory neurons, leading to the accumulation of neurotoxic 1-deoxySL, which has been linked to peripheral neuropathy (Becker et al., 2020).

Tumor Targeting and Reduced Toxicity

Nanoemulsion-based formulations of De-Boc-Docetaxel, such as DNE (docetaxel loaded nanoemulsion), have been developed to reduce the systemic toxicity of docetaxel while maintaining its anticancer activity. These formulations have shown potential in targeting glioma sites, reducing toxicity, and prolonging survival in glioma models (Gaoe et al., 2012).

Development of New Formulations

Efforts to develop new formulations of De-Boc-Docetaxel have been ongoing to overcome problems like low selectivity for tumor cells and side effects due to the use of organic solvents. These efforts aim at improving the drug's antitumor and targeting activities, though the translation of these experimental drugs to clinical application faces various challenges (Zhang et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOGLDHTESFSPY-BFLUDPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

De-Boc-Docetaxel | |

CAS RN |

133524-69-3 | |

| Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133524-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyl-3'-debenzoylpaclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEBOC DOCETAXEL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYL-3'-DEBENZOYLPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)